molecular formula C22H23N5O3 B2764730 N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 899997-53-6

N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2764730
CAS RN: 899997-53-6
M. Wt: 405.458
InChI Key: BJBLLBMLOJJJIY-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound with a triazolo-thiadiazine scaffold. It has been studied for its diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibition properties . The compound’s structure–activity relationship is crucial for drug design and development.


Synthesis Analysis

Several synthetic approaches have been explored for the preparation of triazolothiadiazine derivatives. These methods involve the fusion of two pharmaceutically active moieties: triazole and thiadiazine. Notably, the ability of triazolothiadiazines to accommodate various substituents around their core structures makes them versatile for constructing novel bioactive molecules .


Molecular Structure Analysis

The molecular structure of N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide consists of a triazolo-thiadiazine core. The presence of hydrogen bond-accepting and donating characteristics in this core allows specific interactions with different target receptors. Four isomeric structural variants of triazolothiadiazine exist based on fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring .


Physical And Chemical Properties Analysis

  • NMR Data : Proton NMR (DMSO-d₆) shows characteristic peaks for various functional groups, including aromatic rings and heterocycles .

properties

IUPAC Name

N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-13-19(21(28)25-17-7-5-6-8-18(17)30-4)20(15-9-11-16(29-3)12-10-15)27-22(23-13)24-14(2)26-27/h5-12,20H,1-4H3,(H,25,28)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBLLBMLOJJJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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